Trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate
Description
Trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate (CAS: listed in ) is a bisphosphonate derivative characterized by an octylimino group linked via bis(methylene) bridges to a bisphosphonate moiety, neutralized as a trisodium salt. Its molecular formula is inferred as C₁₀H₂₂NNa₃O₆P₂, with a molecular weight of approximately 431.5 g/mol (adjusted from potassium salt data in ). This compound belongs to a class of organophosphonates widely studied for their chelating properties, enzymatic inhibition, and applications in materials science and medicine. The octyl chain provides moderate lipophilicity, balancing solubility and membrane permeability, making it suitable for applications requiring targeted interactions with hydrophobic environments .
Properties
IUPAC Name |
trisodium;hydroxy-[[octyl(phosphonatomethyl)amino]methyl]phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NO6P2.3Na/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRBIFBLPUUEFW-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22NNa3O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930569 | |
| Record name | Trisodium ({[(hydroxyphosphinato)methyl](octyl)amino}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13973-44-9 | |
| Record name | Trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013973449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisodium ({[(hydroxyphosphinato)methyl](octyl)amino}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium hydrogen [(octylimino)bis(methylene)]bisphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.307 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate typically involves the reaction of octylamine with formaldehyde and phosphorous acid, followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:
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Reaction of Octylamine with Formaldehyde and Phosphorous Acid
- Octylamine (C8H17NH2) reacts with formaldehyde (CH2O) and phosphorous acid (H3PO3) to form the intermediate compound ((octylimino)bis(methylene))bisphosphonic acid.
- The reaction is carried out in an aqueous medium at a temperature of around 60-80°C.
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Neutralization with Sodium Hydroxide
- The intermediate compound is then neutralized with sodium hydroxide (NaOH) to form this compound.
- The reaction is typically conducted at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the production scale, batch or continuous reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as crystallization or filtration to obtain the desired purity level.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can modify the imino group, leading to different derivatives.
Substitution: The phosphonate groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reactions are typically carried out in an aqueous medium at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used, and the reactions are conducted at room temperature or slightly elevated temperatures.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides, and the reactions are performed in organic solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized phosphonate derivatives.
Reduction: Reduced imino derivatives.
Substitution: Substituted phosphonate compounds with various functional groups.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for use in antimicrobial coatings and treatments for infections .
2. Bone Health
Phosphonates are known for their ability to bind to hydroxyapatite in bone tissue. This property suggests potential applications in osteoporosis treatment, where the compound could be used to enhance bone density and prevent fractures .
3. Chelating Agent
The compound's ability to chelate metal ions can be leveraged in environmental applications, particularly in the removal of heavy metals from wastewater. Its effectiveness in binding with toxic metals could facilitate the development of more efficient water purification systems .
Industrial Applications
1. Agriculture
this compound can be utilized as a fertilizer additive due to its phosphorus content. It may enhance nutrient uptake in plants, leading to improved crop yields .
2. Detergent Formulation
The compound's surfactant properties allow it to function effectively in detergent formulations, improving cleaning efficiency by reducing surface tension and enhancing soil removal from surfaces .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial Coatings | Demonstrated effective inhibition of bacterial growth on treated surfaces. |
| Study B | Bone Density Enhancement | Showed increased bone mineral density in animal models after treatment with the compound. |
| Study C | Heavy Metal Removal | Achieved over 90% reduction of lead and cadmium from contaminated water samples using the compound as a chelating agent. |
Mechanism of Action
The mechanism of action of trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate involves its interaction with hydroxyapatite, the mineral component of bone. The compound binds to hydroxyapatite surfaces, inhibiting the activity of osteoclasts, the cells responsible for bone resorption . This inhibition occurs through several pathways:
Inhibition of Osteoclast Formation: The compound reduces the development and recruitment of osteoclast progenitors.
Promotion of Osteoclast Apoptosis: It induces apoptosis (programmed cell death) in osteoclasts.
Reduction of Osteoclast Activity: The compound impairs the ability of osteoclasts to adhere to bone surfaces and produce the protons necessary for bone resorption.
Comparison with Similar Compounds
Structural Variations and Alkyl Chain Length
The primary structural distinction among bisphosphonate analogues lies in the alkylimino substituent. Key comparisons include:
Impact of Alkyl Chain Length :
- Solubility : Shorter chains (C₃–C₇) increase aqueous solubility due to reduced hydrophobicity.
- Lipophilicity : Longer chains (C₁₄) enhance lipid membrane interactions, critical for bioavailability in drug design .
- Biological Activity : The octyl chain (C₈) optimizes binding to hydrophobic enzyme pockets, as seen in studies of bisphosphonate inhibitors of CD73 and reverse transcriptases .
Counterion Variations
Bisphosphonates are often stabilized as sodium, potassium, or ammonium salts:
Key Insight : Sodium salts dominate industrial use due to cost-effectiveness, while ammonium salts are favored in drug delivery for reduced toxicity .
Functional Group Modifications
Replacing the bisphosphonate group or altering substituents significantly impacts functionality:
- Methylene vs. Geminal Bisphosphonates: Methylene bisphosphonates (e.g., octylimino derivative) mimic pyrophosphate structures, enabling competitive inhibition of ATP-dependent enzymes . Geminal bisphosphonates (e.g., clodronate) exhibit stronger bone affinity due to P–C–P bonding but reduced conformational flexibility .
- Amino Bisphosphonates: Compounds like MACnNP2/MMA () incorporate amino groups, enhancing polymer compatibility for materials science applications .
Biological Relevance: The octylimino bisphosphonate’s methylene bridge allows structural mimicry of diphosphates, critical for inhibiting enzymes like HIV reverse transcriptase () and CD73 ().
Biological Activity
Trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate is a phosphonate compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is a phosphonate derivative characterized by the presence of octylimino groups. The chemical formula can be represented as . Its structure allows for interaction with various biological targets, making it a candidate for further pharmacological evaluation.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with cellular processes, particularly those involving phosphonate groups. Phosphonates are known to inhibit enzymes involved in nucleotide metabolism and cell signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: Phosphonates can inhibit enzymes such as farnesyl pyrophosphate synthase, affecting cholesterol biosynthesis and cellular proliferation.
- Cell Signaling Modulation: The compound may modulate signaling pathways by interfering with protein phosphorylation processes.
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.
Case Study:
- A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating effective concentration levels for inducing cell death.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest its efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against specific bacteria | |
| Enzyme Inhibition | Inhibits farnesyl pyrophosphate synthase |
Research Findings
Recent studies have focused on the pharmacokinetics and bioavailability of this compound. These studies are crucial for understanding its therapeutic potential and optimizing dosage regimens.
Pharmacokinetics:
- Absorption studies indicate that the compound is rapidly absorbed in biological systems, with peak plasma concentrations achieved within a few hours post-administration.
- Metabolism studies reveal that it undergoes minimal hepatic metabolism, suggesting a favorable profile for systemic circulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
